Imidazo[2,1-B]thiazole-6-propanoic acid Imidazo[2,1-B]thiazole-6-propanoic acid
Brand Name: Vulcanchem
CAS No.: 933708-83-9
VCID: VC8010008
InChI: InChI=1S/C8H8N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h3-5H,1-2H2,(H,11,12)
SMILES: C1=CSC2=NC(=CN21)CCC(=O)O
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23

Imidazo[2,1-B]thiazole-6-propanoic acid

CAS No.: 933708-83-9

Cat. No.: VC8010008

Molecular Formula: C8H8N2O2S

Molecular Weight: 196.23

* For research use only. Not for human or veterinary use.

Imidazo[2,1-B]thiazole-6-propanoic acid - 933708-83-9

Specification

CAS No. 933708-83-9
Molecular Formula C8H8N2O2S
Molecular Weight 196.23
IUPAC Name 3-imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid
Standard InChI InChI=1S/C8H8N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h3-5H,1-2H2,(H,11,12)
Standard InChI Key QFQIKOVULGDPNX-UHFFFAOYSA-N
SMILES C1=CSC2=NC(=CN21)CCC(=O)O
Canonical SMILES C1=CSC2=NC(=CN21)CCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Functional Groups

Imidazo[2,1-b]thiazole-6-propanoic acid consists of a fused imidazole and thiazole ring system. The imidazole ring (positions 1–3) shares a common bond with the thiazole ring (positions 4–6), forming a planar bicyclic framework. A propanoic acid moiety (-CH2CH2COOH) is attached at the 6-position of the thiazole ring, introducing both hydrophilic and hydrogen-bonding capabilities . The presence of nitrogen and sulfur atoms within the heterocyclic core enhances its ability to participate in π-π stacking and coordinate with metal ions, which is critical for interactions with biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclocondensation reactions. For example, 1,2,3-triazolo-linked benzo[d]imidazo[2,1-b]thiazole conjugates were synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by Suzuki-Miyaura coupling to introduce aryl groups . Similarly, brominated analogs are prepared through electrophilic substitution, where bromine is introduced at the 2-position using N-bromosuccinimide (NBS) under acidic conditions . The propanoic acid side chain is often incorporated via alkylation or Michael addition reactions, as seen in the synthesis of thienyl-substituted derivatives.

Analytical Characterization

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H NMR spectra of imidazo[2,1-b]thiazole derivatives show distinct signals for the aromatic protons (δ 7.2–8.5 ppm) and the methylene groups of the propanoic acid side chain (δ 2.6–3.1 ppm) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights, with the brominated derivative exhibiting a characteristic isotopic pattern due to bromine .

  • X-ray Crystallography: Structural analysis of related compounds, such as imidazo[2,1-b]thiazole-5-carboxylic acid, reveals planarity of the bicyclic system and hydrogen-bonding interactions facilitated by the carboxylic acid group .

Pharmacological Activities

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives exhibit potent antiproliferative effects by targeting tubulin dynamics. In a study by Shaik et al., benzo[d]imidazo[2,1-b]thiazole conjugates (e.g., compounds 5f and 5k) inhibited tubulin polymerization in MCF-7 breast cancer cells with IC50 values of 0.60 µM and 0.78 µM, respectively . Flow cytometry revealed G2/M phase arrest, accompanied by elevated cyclin B1 levels and disrupted microtubule networks. Apoptosis was confirmed via mitochondrial membrane depolarization and Annexin V staining, underscoring their dual mechanism of action .

Antimicrobial Activity

Molecular docking studies highlight the potential of imidazo[2,1-b]thiazole derivatives as antimicrobial agents. For instance, analogs bearing nitro or methoxy substituents showed high binding affinity (-9.7 to -10.8 kcal/mol) against Mycobacterium tuberculosis pantothenate synthetase and fungal glycylpeptide N-tetradecanoyl transferase, outperforming standard drugs like isoniazid (-5.6 kcal/mol) and fluconazole (-7.3 kcal/mol) . These interactions are mediated by hydrogen bonds with active-site residues (e.g., Asp179 and Arg72) and hydrophobic contacts with the thiazole ring .

Structural Analogs and Structure-Activity Relationships (SAR)

Impact of Substituents

The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on substituent patterns:

PositionSubstituentEffect on Activity
2BromineEnhances tubulin binding via halogen bonding; increases cytotoxicity .
6Propanoic acidImproves solubility and target engagement through carboxylate interactions .
4 (aryl)Methoxy or nitroBoosts antimicrobial activity by stabilizing enzyme-inhibitor complexes .

Comparative Analysis of Analogs

  • 2-Bromo-imidazo[2,1-b]thiazole-6-propanoic acid: Bromination at position 2 increases molecular weight (275.12 g/mol) and enhances binding to hydrophobic pockets in tubulin .

  • 3-[6-(2-Thienyl)imidazo[2,1-b]thiazol-3-yl]propanoic acid: The thienyl group at position 6 introduces π-stacking interactions, improving affinity for fungal targets (docking score: -8.9 kcal/mol).

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